
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. Its structure comprises multiple functional groups, including sulfonyl, methyl, and carboxamide, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core.
Introduction of the propylsulfonyl group through sulfonylation.
Attachment of the 1,2,3-thiadiazole ring via cyclization.
Final functionalization with a methyl group and carboxamide formation.
Industrial Production Methods On an industrial scale, the production of this compound can involve:
Optimization of reaction conditions to maximize yield and purity.
Use of advanced techniques such as flow chemistry for efficient synthesis.
Implementation of purification methods like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions The compound undergoes several types of reactions:
Oxidation: Conversion of the tetrahydroisoquinoline moiety to its corresponding aromatic form.
Reduction: Reduction of the sulfonyl group to a sulfoxide or sulfide.
Substitution: Halogenation, nitration, and sulfonation at various positions of the molecule.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products The major products of these reactions are typically derivatives of the parent compound with modified functional groups, such as oxidized, reduced, or substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, the compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, it may act as a ligand for receptor studies or as a probe for understanding biochemical pathways.
Industry: In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Mechanism The compound exerts its effects through interaction with specific molecular targets. For example, it may bind to receptors or enzymes, altering their activity.
Molecular Targets and Pathways Potential molecular targets include neurotransmitter receptors, enzyme active sites, and ion channels. The exact pathways involved depend on the specific biological context, such as neurological or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison Compared to similar compounds, 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds Similar compounds include:
Tetrahydroisoquinolines with different substituents.
1,2,3-thiadiazole derivatives with varied functional groups.
Sulfonylated amides with different core structures.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-8-25(22,23)20-7-6-12-4-5-14(9-13(12)10-20)17-16(21)15-11(2)18-19-24-15/h4-5,9H,3,6-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCFUGTZQNNFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
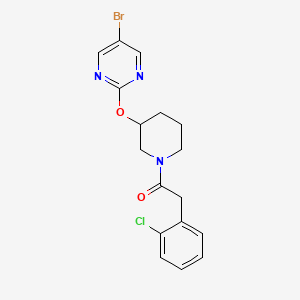
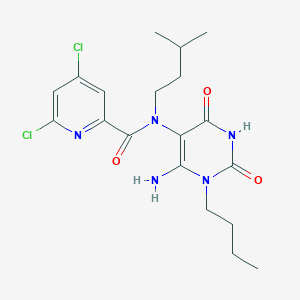
![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide](/img/structure/B2986671.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)

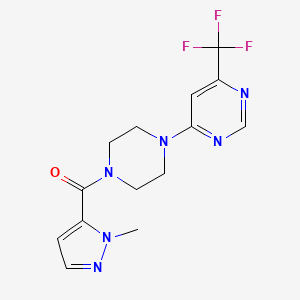
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)
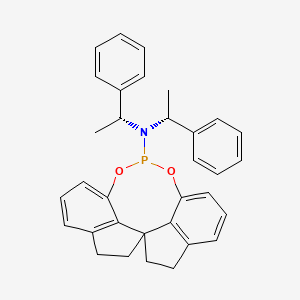

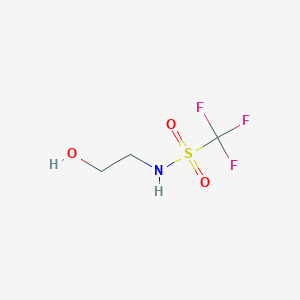
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)
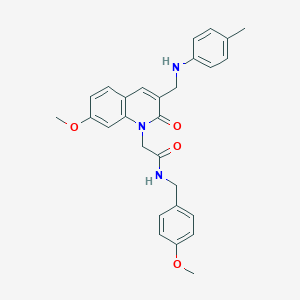
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
